Cas no 2229686-79-5 (3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid)
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid
- 3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid
- EN300-1898469
- 2229686-79-5
-
- Inchi: 1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(4,5)9-8-11(16)6-7-12(17)18/h6-7,11H,8-10H2,1-5H3,(H,17,18)/b7-6+
- InChI Key: LJGFQEOKAKWWGD-VOTSOKGWSA-N
- SMILES: O(C(C)(C)C)C(N1C(/C=C/C(=O)O)CCC(C)(C)C1)=O
Computed Properties
- Exact Mass: 283.17835828g/mol
- Monoisotopic Mass: 283.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 66.8Ų
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898469-1g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-5g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 5g |
$3894.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-10g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-0.05g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-0.1g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-0.25g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-0.5g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-1.0g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1898469-2.5g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1898469-5.0g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid |
2229686-79-5 | 5g |
$3894.0 | 2023-06-02 |
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid
Introduction to 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid (CAS No. 2229686-79-5)
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid, identified by its CAS number 2229686-79-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of β-keto acids, characterized by its enone functional group and a protected amine moiety. The presence of a tert-butoxycarbonyl (Boc) group at the nitrogen atom enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and medicinal applications.
The structural features of 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid contribute to its versatility in various chemical transformations. The dimethylpiperidine ring provides a rigid scaffold, which is often exploited in the design of bioactive molecules to improve pharmacokinetic properties such as solubility and metabolic stability. Additionally, the prop-2-enone moiety can participate in Michael additions, condensation reactions, and other electrophilic or nucleophilic substitutions, facilitating the synthesis of more complex derivatives.
In recent years, there has been growing interest in β-keto acids as pharmacophores due to their ability to act as intermediates in the synthesis of heterocyclic compounds. The Boc protection on the amine group in 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid allows for selective deprotection under mild acidic conditions, enabling controlled access to the free amine for further functionalization. This characteristic makes it particularly useful in multi-step synthetic routes where orthogonal protecting group strategies are employed.
One of the most compelling applications of 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid lies in its role as a precursor in the development of novel therapeutic agents. The dimethylpiperidine scaffold is frequently found in bioactive molecules targeting neurological and cardiovascular diseases. For instance, derivatives of piperidine have shown promise as ligands for serotonin receptors and GABAergic systems, which are critical in regulating mood and cognitive functions. The enone group can also be further modified to introduce additional pharmacophoric elements, expanding the potential therapeutic spectrum.
Recent advancements in computational chemistry have enabled the rational design of molecules based on structural motifs like those found in 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid. Molecular docking studies have identified its potential as a scaffold for inhibiting enzymes involved in inflammatory pathways. For example, modifications to the propenone group could lead to compounds with anti-inflammatory properties by modulating cyclooxygenase (COX) or lipoxygenase activities. Such findings highlight the compound's significance as a building block for drug discovery initiatives.
The synthesis of 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid involves multi-step organic transformations that showcase modern synthetic methodologies. The introduction of the Boc group typically requires reaction with di tert-butyl dicarbonate (Boc₂O) under controlled conditions to ensure regioselectivity. Subsequent functionalization at the propenone position can be achieved through various electrophilic additions or condensation reactions with nucleophiles. These synthetic protocols highlight the compound's utility not only as a target molecule but also as a tool for developing advanced synthetic techniques.
In industrial settings, 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}prop-2-enoic acid is produced under scalable conditions that emphasize efficiency and purity. Continuous flow chemistry has been explored as a means to optimize reaction times and yields while minimizing waste generation. Such green chemistry approaches align with contemporary pharmaceutical manufacturing practices aimed at sustainability without compromising on product quality.
The compound's stability under various storage conditions is another critical factor contributing to its appeal in research and industrial applications. Proper handling and storage protocols ensure that its reactivity remains consistent over time, allowing researchers to rely on it for reproducible experiments. This reliability is particularly important in large-scale drug development programs where consistency across batches is paramount.
Future directions for research involving 3-{1-(tert-butoxy)carbonyl}-⁵⁵-dimethyl-piperidinane-propa-lactone (CAS No 2229686)-79)-⁵ include exploring its role in peptide mimetics and enzyme inhibition studies. The piperidine ring's ability to mimic peptide bonds while maintaining structural flexibility makes it an attractive candidate for designing peptidomimetics with improved pharmacokinetic profiles. Additionally, modifications to the enone group could enhance its binding affinity to target enzymes or receptors, paving the way for new therapeutic interventions.
The growing body of literature on β-keto acids underscores their importance as versatile intermediates in medicinal chemistry. Compounds like 3-{1-(tert-butoxy)carbonyl}-⁵⁵-dimethyl-piperidinane-propa-lactone (CAS No 2229686)-79)-⁵ exemplify how structural diversity can be leveraged to develop innovative solutions for unmet medical needs. As research continues to uncover new applications for this class of molecules, their significance is likely to grow further.
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